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Introduction
Novobiocin is an aminocoumarin antibiotic produced by the actinomycete Streptomyces niveus.

[1] It exhibits activity primarily against Gram-positive bacteria by inhibiting bacterial DNA

gyrase, a type II topoisomerase.[2][3] Specifically, Novobiocin targets the GyrB subunit of the

enzyme, acting as a competitive inhibitor of the ATPase activity essential for DNA supercoiling.

[2][4] This disruption of DNA replication ultimately leads to bacterial cell death. While its clinical

use in humans has been limited due to factors such as toxicity and the development of

resistance, Novobiocin remains a valuable tool in the research and clinical laboratory settings.

[1] Its most common application is in the differentiation of coagulase-negative staphylococci,

particularly in identifying Staphylococcus saprophyticus, which is intrinsically resistant.[1]

These application notes provide detailed protocols for determining the Minimum Inhibitory

Concentration (MIC) of Novobiocin against various bacterial strains using standardized broth

microdilution and agar dilution methods, as well as the Kirby-Bauer disk diffusion method for

qualitative susceptibility assessment.

Mechanism of Action: Inhibition of DNA Gyrase

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b7881690?utm_src=pdf-interest
https://microbenotes.com/novobiocin-susceptibility-test-principle-procedure-and-results/
https://go.drugbank.com/drugs/DB01051
https://www.vumicro.com/help/content/Novobiocin.htm
https://go.drugbank.com/drugs/DB01051
https://pubmed.ncbi.nlm.nih.gov/794878/
https://microbenotes.com/novobiocin-susceptibility-test-principle-procedure-and-results/
https://microbenotes.com/novobiocin-susceptibility-test-principle-procedure-and-results/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7881690?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Novobiocin's primary mechanism of action is the inhibition of the bacterial DNA gyrase

(topoisomerase II) enzyme.[3] This enzyme is crucial for introducing negative supercoils into

the bacterial DNA, a process necessary for DNA replication and transcription. Novobiocin binds

to the GyrB subunit of the DNA gyrase, which is responsible for ATP hydrolysis, the energy

source for the enzyme's function.[2] By competitively inhibiting the ATPase activity of GyrB,

Novobiocin prevents the supercoiling of DNA, leading to a cessation of DNA replication and

ultimately, bacterial cell death.[2][4]
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Caption: Novobiocin's mechanism of action via inhibition of DNA gyrase.

Quantitative Data Summary
The following tables summarize the expected MIC ranges for Novobiocin against standard

quality control (QC) bacterial strains and provide examples of MIC values against other
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clinically relevant bacteria.

Table 1: Novobiocin MIC Quality Control Ranges

Quality Control
Strain

ATCC Number Method
Expected MIC
Range (µg/mL)

Staphylococcus

aureus
29213 Broth Microdilution 0.06 - 0.5

Enterococcus faecalis 29212 Broth Microdilution 1 - 4

Note: These ranges are based on historical data and should be verified against the latest CLSI

M100 document. Novobiocin is not routinely included in current CLSI tables for clinical

breakpoints.

Table 2: Examples of Novobiocin MIC Values for Various Bacteria

Bacterial
Species

Strain
Information

MIC50 (µg/mL) MIC90 (µg/mL) Reference

Methicillin-

Resistant S.

aureus (MRSA)

103 clinical

isolates
0.125 0.25 [5]

Vancomycin-

Resistant E.

faecium

60 clinical

isolates
≤ 0.5 ≤ 2 [6]

Staphylococcus

saprophyticus
Clinical isolate > 8 > 8 [7]

Experimental Protocols
Protocol 1: Broth Microdilution MIC Determination
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards

Institute (CLSI) document M07.[8]
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1. Materials:

Novobiocin sodium salt

Appropriate solvent for Novobiocin (e.g., sterile deionized water or DMSO, depending on

solubility)

Cation-adjusted Mueller-Hinton Broth (CAMHB)

Sterile 96-well microtiter plates

Bacterial strains for testing (including QC strains like S. aureus ATCC 29213)

0.5 McFarland turbidity standard

Sterile saline or broth for inoculum preparation

Spectrophotometer

Incubator (35°C ± 2°C)

Multichannel pipette

2. Preparation of Novobiocin Stock Solution: a. Accurately weigh a sufficient amount of

Novobiocin powder. b. Dissolve in the appropriate solvent to create a high-concentration stock

solution (e.g., 1280 µg/mL). c. Sterilize the stock solution by filtration through a 0.22 µm filter.

3. Preparation of Inoculum: a. From a fresh (18-24 hour) culture on a non-selective agar plate,

select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or

broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard

(approximately 1-2 x 10⁸ CFU/mL). d. Dilute this suspension in CAMHB to achieve a final

inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

4. Microtiter Plate Preparation (Serial Dilution): a. Add 100 µL of CAMHB to all wells of a 96-

well microtiter plate. b. Add 100 µL of the Novobiocin working stock solution to the first column

of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the

second, mixing well, and repeating this process across the plate to the desired final

concentration. Discard 100 µL from the last dilution column. d. The final volume in each well
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should be 100 µL. e. Include a growth control well (no antibiotic) and a sterility control well (no

bacteria).

5. Inoculation and Incubation: a. Add 10 µL of the prepared bacterial inoculum to each well

(except the sterility control), resulting in a final volume of 110 µL and a final bacterial

concentration of approximately 5 x 10⁵ CFU/mL. b. Seal the plates and incubate at 35°C ± 2°C

for 16-20 hours in ambient air.

6. Interpretation of Results: a. The MIC is the lowest concentration of Novobiocin that

completely inhibits visible growth of the organism as detected by the unaided eye. b. The

growth control well should show distinct turbidity. c. The sterility control well should remain

clear. d. The MIC for the QC strain must fall within the acceptable range.
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Caption: Workflow for Broth Microdilution MIC determination.

Protocol 2: Agar Dilution MIC Determination
This protocol is also based on CLSI M07 guidelines.

1. Materials:
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Novobiocin sodium salt

Appropriate solvent

Mueller-Hinton Agar (MHA)

Sterile petri dishes (100 mm)

Bacterial strains for testing (including QC strains)

0.5 McFarland turbidity standard

Sterile saline or broth

Inoculum replicating device (e.g., Steers replicator)

2. Preparation of Agar Plates with Novobiocin: a. Prepare MHA according to the manufacturer's

instructions and sterilize by autoclaving. b. Cool the molten agar to 45-50°C in a water bath. c.

Prepare serial dilutions of Novobiocin in the appropriate solvent. d. Add a specific volume of

each Novobiocin dilution to a specific volume of molten MHA to achieve the desired final

concentrations (e.g., add 1 mL of a 10x antibiotic solution to 9 mL of agar). e. Mix well by

inverting the tube or bottle, avoiding air bubbles. f. Pour the agar into sterile petri dishes to a

depth of 3-4 mm and allow to solidify. g. Prepare a control plate containing no antibiotic.

3. Preparation of Inoculum: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland

standard as described in the broth microdilution protocol. b. This suspension can be used

directly or further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.

4. Inoculation and Incubation: a. Using an inoculum replicating device, apply a standardized

volume of each bacterial suspension to the surface of the agar plates, starting with the control

plate and progressing from the lowest to the highest Novobiocin concentration. b. Allow the

inoculum spots to dry completely before inverting the plates. c. Incubate the plates at 35°C ±

2°C for 16-20 hours.

5. Interpretation of Results: a. The MIC is the lowest concentration of Novobiocin that

completely inhibits visible growth. A faint haze or a single colony at the inoculation spot is
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disregarded. b. The control plate should show confluent growth. c. The MIC for the QC strain

must be within the acceptable range.

Protocol 3: Kirby-Bauer Disk Diffusion Susceptibility
Testing
This qualitative method is commonly used for differentiating staphylococci.[1]

1. Materials:

Mueller-Hinton Agar (MHA) plates

Novobiocin disks (5 µg)

Bacterial strains for testing

0.5 McFarland turbidity standard

Sterile cotton swabs

Incubator (35°C ± 2°C)

Ruler or calipers

2. Procedure: a. Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard. b. Dip a

sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside

of the tube. c. Swab the entire surface of an MHA plate evenly in three directions to ensure

confluent growth. d. Allow the plate to dry for 3-5 minutes. e. Aseptically place a 5 µg

Novobiocin disk onto the center of the inoculated agar surface. f. Gently press the disk to

ensure complete contact with the agar. g. Invert the plate and incubate at 35°C ± 2°C for 16-18

hours.

3. Interpretation of Results: a. Measure the diameter of the zone of inhibition in millimeters. b.

For coagulase-negative staphylococci, interpret the results as follows (according to CLSI

guidelines for identifying S. saprophyticus):

≤ 16 mm: Resistant (presumptive S. saprophyticus)[1]
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> 16 mm: Susceptible[1] c. For S. aureus ATCC 25923, the expected zone of inhibition is ≥
22 mm.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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